molecular formula C14H14BrN5O B503959 N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

Cat. No.: B503959
M. Wt: 348.2g/mol
InChI Key: XCFSGSSHNMQAIQ-UHFFFAOYSA-N
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Description

N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring substituted with a brominated methylphenyl group, a tetrazole ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 3-methylphenyl, is brominated to introduce the bromine atom at the 4-position.

    Furan Formation: The brominated compound is then reacted with furan-2-carbaldehyde under acidic conditions to form the furan ring.

    Tetrazole Formation: The furan derivative is then subjected to a cyclization reaction with sodium azide and ammonium chloride to form the tetrazole ring.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chloro-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
  • N-{[5-(4-fluoro-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
  • N-{[5-(4-iodo-3-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine

Uniqueness

N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the furan and tetrazole rings also provides a distinctive structural framework that can be exploited for various applications.

Properties

Molecular Formula

C14H14BrN5O

Molecular Weight

348.2g/mol

IUPAC Name

N-[[5-(4-bromo-3-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C14H14BrN5O/c1-9-7-10(3-5-12(9)15)13-6-4-11(21-13)8-16-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,17,19)

InChI Key

XCFSGSSHNMQAIQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)CNC3=NN=NN3C)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)CNC3=NN=NN3C)Br

Origin of Product

United States

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